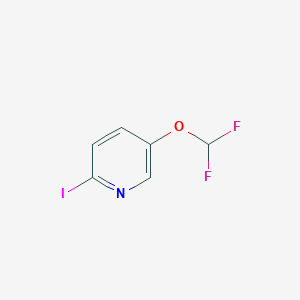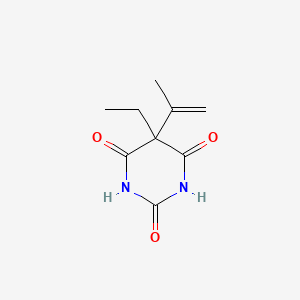
Barbituric acid, 5-ethyl-5-isopropenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-5-isopropenylbarbituric acid is a derivative of barbituric acid, a compound known for its central role in the development of barbiturate drugs. Barbiturates have historically been used as sedatives and anesthetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-isopropenylbarbituric acid typically involves the alkylation of barbituric acid derivatives. One common method is the reaction of barbituric acid with ethyl iodide and isopropenyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 5-Ethyl-5-isopropenylbarbituric acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification of the final product is typically achieved through recrystallization or chromatography .
化学反応の分析
Types of Reactions
5-Ethyl-5-isopropenylbarbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the isopropenyl group to an isopropyl group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or isopropenyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Isopropyl derivatives.
Substitution: Various alkylated derivatives.
科学的研究の応用
5-Ethyl-5-isopropenylbarbituric acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Medicine: Investigated for its potential use as an anticonvulsant and sedative, similar to other barbiturates.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 5-Ethyl-5-isopropenylbarbituric acid is similar to other barbiturates. It primarily acts on the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the inhibitory effects of GABA, it increases synaptic inhibition, which elevates the seizure threshold and reduces the spread of seizure activity. Additionally, it can inhibit glutamate-induced depolarizations, contributing to its sedative effects .
類似化合物との比較
Similar Compounds
Phenobarbital: A widely used barbiturate with anticonvulsant properties.
Pentobarbital: A short-acting barbiturate used in anesthesia.
Secobarbital: Another barbiturate used as a sedative and hypnotic
Uniqueness
5-Ethyl-5-isopropenylbarbituric acid is unique due to its specific substituents, which can influence its pharmacokinetic and pharmacodynamic properties. The presence of the isopropenyl group may affect its metabolic stability and interaction with biological targets, potentially offering advantages over other barbiturates in certain applications .
特性
CAS番号 |
66968-60-3 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC名 |
5-ethyl-5-prop-1-en-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C9H12N2O3/c1-4-9(5(2)3)6(12)10-8(14)11-7(9)13/h2,4H2,1,3H3,(H2,10,11,12,13,14) |
InChIキー |
ARCGEFUZGYBIFB-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)NC(=O)NC1=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


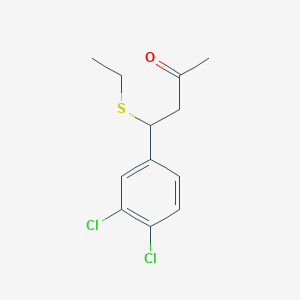
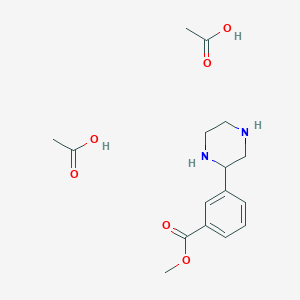

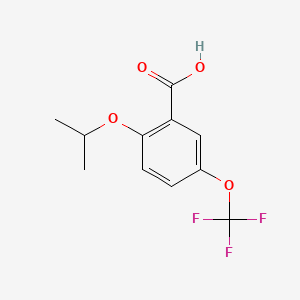
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)

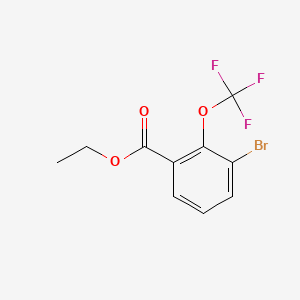
![3-Iodo-6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14022262.png)
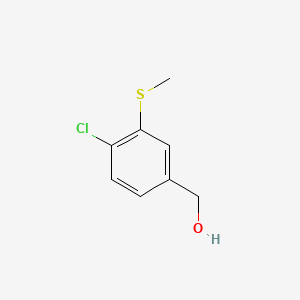
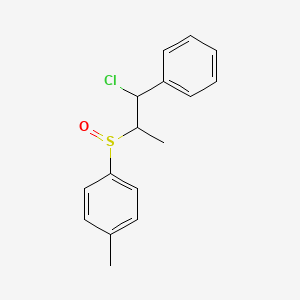
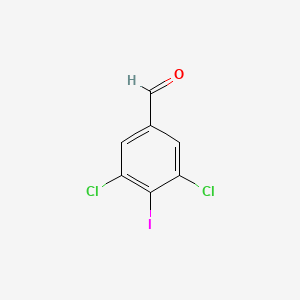
![N-[2-(Dimethylamino)ethyl]-N-(diphenylphosphino)-P,P-diphenylphosphinous amide](/img/structure/B14022278.png)
![2-[(4R,5S)-4,5-Dihydro-4,5-diphenyl-2-oxazolyl]-6-(1,1-dimethylethyl)phenol](/img/structure/B14022287.png)
